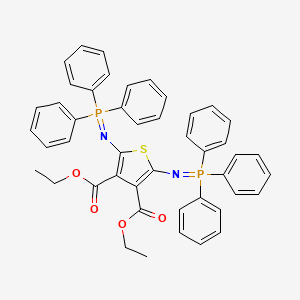
3-Phenylisoquinoline-4-carbonitrile
Vue d'ensemble
Description
3-Phenylisoquinoline-4-carbonitrile (3-PIQ) is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in research and medicine. 3-PIQ is a derivative of the phenylisoquinoline family of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 3-PIQ has been shown to be a potent inhibitor of a number of enzymes and proteins involved in various metabolic pathways. As such, 3-PIQ may have potential as a therapeutic agent for various diseases and disorders.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Synthesis of Tetrahydropyrimido Quinoline Derivatives : 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized using cyclohexanone and 2-benzylidenemalononitrile, showcasing the potential for creating quinoline derivatives with antimicrobial activities (Elkholy & Morsy, 2006).
Corrosion Inhibition
- Corrosion Inhibition in Iron : Novel quinoline derivatives including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile demonstrated significant corrosion inhibition properties on iron surfaces, applicable in materials science and engineering (Erdoğan et al., 2017).
Non-Cyanide Synthesis
- Non-Cyanide Synthesis of Cyanoisoquinolines : A non-cyanide method for synthesizing 3-cyanoisoquinolines was developed, indicating an eco-friendlier approach in organic chemistry (Kopchuk et al., 2017).
Optoelectronic Properties
- Exploration of Optoelectronic Properties : The study of hydroquinoline derivatives, including quinoline-3-carbonitrile compounds, revealed their potential in optoelectronics, such as in light-emitting materials (Irfan et al., 2020).
Antifungal Properties
- Antifungal Activity : The novel synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues indicated promising antifungal properties (Gholap et al., 2007).
Cancer Research
- Cancer Research : 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, structurally related to quinoline-3-carbonitriles, were found to be potent Src kinase inhibitors, implying their relevance in cancer research and treatment (Berger et al., 2005).
Safety and Hazards
PIC is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 3, H311). It causes skin irritation (Category 2, H315) and serious eye damage (Category 1, H318). It also poses short-term (acute) aquatic hazard (Category 3, H402) and long-term (chronic) aquatic hazard (Category 3, H412) .
Orientations Futures
PIC and its derivatives have been used in the development of efficient near-infrared (NIR) organic light-emitting diodes (OLEDs) . This strategy using substituted PIC derivatives as the cyclometalated ligands can offer an effective approach to promote the radiative rate of NIR-emitting Ir(III) materials .
Propriétés
IUPAC Name |
3-phenylisoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-15-14-9-5-4-8-13(14)11-18-16(15)12-6-2-1-3-7-12/h1-9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIJUTBMIJZXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565818 | |
| Record name | 3-Phenylisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170306-35-1 | |
| Record name | 3-Phenylisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















